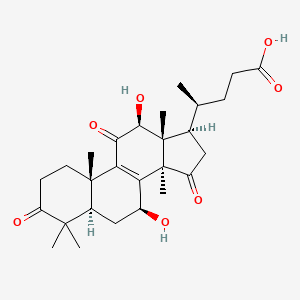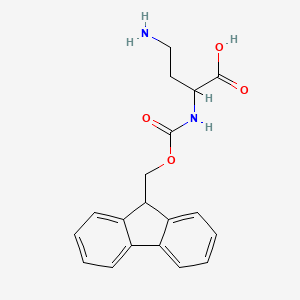
7,11-Nonacosadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosadiene (7Z,11Z) is a pheromone compound primarily found in the fruit fly, Drosophila melanogaster. It plays a crucial role in the mating behavior of these flies by acting as a chemical signal that attracts mates . The compound is a long-chain hydrocarbon with two double bonds located at the 7th and 11th positions, both in the Z-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nonacosadiene (7Z,11Z) involves a series of organic reactions. One notable method includes the use of tetrahydropyridine derivatives as starting materials . The synthetic route typically involves:
Hydrogenation: To saturate the starting material.
Dehydrogenation: To introduce the double bonds at specific positions.
Purification: Using techniques like column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the synthesis generally follows similar organic chemistry principles. The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions: Nonacosadiene (7Z,11Z) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The products formed depend on the type of reaction. For example, oxidation can yield alcohols or ketones, while reduction typically results in saturated hydrocarbons.
Applications De Recherche Scientifique
Nonacosadiene (7Z,11Z) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydrocarbon chemistry and reaction mechanisms.
Industry: Used in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
Nonacosadiene (7Z,11Z) exerts its effects by binding to specific olfactory receptors in the fruit fly . These receptors are located on the antennae and are responsible for detecting pheromones. Upon binding, a signal transduction pathway is activated, leading to behavioral responses such as attraction and mating.
Comparaison Avec Des Composés Similaires
Heptacosadiene (7Z,11Z): Another pheromone found in Drosophila melanogaster with similar double bond positions but a shorter carbon chain.
Tricosene (7Z): A monoene pheromone with a single double bond at the 7th position.
Uniqueness: Nonacosadiene (7Z,11Z) is unique due to its specific double bond configuration and chain length, which make it highly effective in its role as a pheromone. Its structure allows it to interact precisely with the olfactory receptors of Drosophila melanogaster, making it a potent attractant.
Propriétés
IUPAC Name |
nonacosa-7,11-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWRILZYFCPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)

![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)

![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)
![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)

![Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate](/img/structure/B13384723.png)




![Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-piperidyl]propanoate](/img/structure/B13384771.png)
